3-Methyl-2-nitrobenzoic acid

Beschreibung

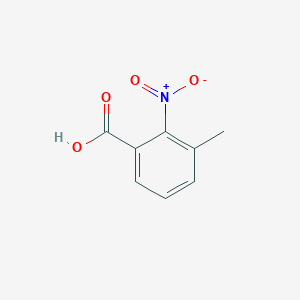

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDAVTPQCQXLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025640 | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms or white crystalline solid. (NTP, 1992), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5437-38-7 | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61WOP984AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 to 432 °F (NTP, 1992) | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 3 Methyl 2 Nitrobenzoic Acid

Direct Oxidation Approaches to 3-Methyl-2-nitrobenzoic Acid

A primary method for synthesizing this compound involves the direct oxidation of a suitable precursor, selectively targeting a methyl group for conversion into a carboxylic acid functional group.

The selective oxidation of one methyl group of 1,3-Dimethyl-2-nitrobenzene (B148808) presents a direct route to this compound. google.com This process is challenging due to the presence of two methyl groups, which can lead to issues with selectivity, such as over-oxidation or incomplete conversion. Achieving high selectivity is often accomplished by controlling the reaction to partial conversion of the starting material. google.com

This synthetic method typically employs air or molecular oxygen as the primary oxidant, which are inexpensive and environmentally benign options. wipo.int The reaction is facilitated by a metal catalyst, with cobalt-based systems being particularly effective. google.com Cobalt(II) acetate (B1210297) and its tetrahydrate form are commonly used catalysts for this transformation. google.comgoogleapis.com The process often requires an initiator, such as benzaldehyde (B42025) or methyl ethyl ketone peroxide, to help generate the necessary radical species that drive the oxidation of the methyl group.

The oxidation of 1,3-Dimethyl-2-nitrobenzene proceeds through a free-radical mechanism. The process is initiated by the generation of radicals, which can be facilitated by an added initiator. These radicals abstract a hydrogen atom from one of the methyl groups on the 1,3-Dimethyl-2-nitrobenzene molecule, creating a benzyl-type radical. This intermediate then reacts with molecular oxygen to form a peroxy radical, which subsequently undergoes a series of transformations, ultimately leading to the formation of the carboxylic acid group of this compound.

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables include temperature, catalyst concentration, and oxygen pressure.

Oxidation of 1,3-Dimethyl-2-nitrobenzene

Optimization of Reaction Parameters

Temperature Effects on Conversion and Selectivity

Temperature plays a critical role in balancing reaction kinetics with selectivity. Operating temperatures for this oxidation are typically in the range of 80–120°C. An optimal temperature around 90°C has been noted to provide a good balance. Studies have shown how varying the temperature can impact the conversion of the starting material and the selectivity towards the desired product. For instance, experiments conducted on the air oxidation of 1,3-dimethyl-2-nitrobenzene demonstrated a clear relationship between temperature and product distribution. google.com

Table 1: Effect of Temperature on the Oxidation of 1,3-Dimethyl-2-nitrobenzene google.com

| Temperature (°C) | Reaction Time (h) | Conversion of 1,3-Dimethyl-2-nitrobenzene (%) | Selectivity for this compound (%) |

|---|---|---|---|

| 120 | 5.5 | Data Not Available | Data Not Available |

| 130 | 5.5 | Data Not Available | Data Not Available |

| 140 | 5.5 | Data Not Available | Data Not Available |

| 150 | 5.5 | Data Not Available | Data Not Available |

Catalyst Loading and Oxygen Pressure Optimization

The concentration of the catalyst and the pressure of the oxygen source are crucial for the reaction's rate and efficiency.

Catalyst Loading: The amount of cobalt acetate catalyst typically ranges from 1 to 5 mol% relative to the substrate. The weight percent of the oxidation catalyst relative to 1,3-dimethyl-2-nitrobenzene can vary widely, from as low as 0.01% to as high as 20%, with a useful range identified between 0.5% and 7%. google.com

Oxygen Pressure: The reaction rate can be enhanced by increasing the oxygen pressure, with a typical range being 1–3 bar. However, operating at higher pressures necessitates specialized equipment to ensure safety and control. In some experimental setups, the reactor is pressurized significantly higher, for instance to 500 psig (approximately 34.5 bar) with nitrogen before heating, with air being supplied continuously during the reaction. google.com

Table 2: Optimized Reaction Parameters google.com

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Optimal at 90°C for balancing kinetics and selectivity. |

| Catalyst Loading (Cobalt Acetate) | 1–5 mol% | A range of 0.5% to 7% by weight has also been found effective. google.com |

| Oxygen Pressure | 1–3 bar | Higher pressure increases the reaction rate but requires specialized equipment. |

Solvent Effects and Concentration Optimization

In the synthesis of this compound, particularly through the oxidation of 1,3-dimethyl-2-nitrobenzene, the choice of solvent and reactant concentration is pivotal for optimizing reaction kinetics and selectivity. Carboxylic acids are often employed as solvents. google.com Acetic acid is a common choice, though others such as propionic, butyric, valeric, and hexanoic acids can also be used. google.com The concentration of the starting material, 1,3-dimethyl-2-nitrobenzene, within the solvent is a key parameter that must be optimized. Studies have investigated concentrations ranging from 20% to 70% by weight. google.com Optimal concentration balances reaction rate and selectivity, with specific findings pointing to a range of 30% to 50% as being effective. google.com

Table 1: Solvent and Concentration Parameters in the Oxidation of 1,3-dimethyl-2-nitrobenzene

| Parameter | Condition | Source |

|---|---|---|

| Solvent Type | Acetic acid, propionic acid, butyric acid | google.com |

| Solvent Composition | Acetic acid with <1 wt% water | google.com |

| Reactant Concentration | 30% to 50% by weight | google.com |

By-product Formation and Control Strategies (e.g., 3-nitrobenzoic acid, residual dimethyl derivatives)

The formation of by-products is a significant challenge in the synthesis of this compound. The specific by-products generated often depend on the chosen synthetic route.

When employing the direct oxidation of 1,3-dimethyl-2-nitrobenzene, potential by-products include those from over-oxidation, such as 3-nitrobenzoic acid , and unreacted starting material, referred to as residual dimethyl derivatives. Control over these impurities is managed by optimizing reaction parameters like temperature, catalyst loading, and oxygen pressure to prevent over-oxidation and ensure complete conversion.

In the more common multi-step synthesis involving the nitration of a 3-methylbenzoate (B1238549) ester, the primary by-product is the isomeric 3-methyl-4-nitrobenzoic acid . google.com The formation of this isomer is a result of the competing directing effects of the methyl and ester functional groups on the aromatic ring. The primary strategy for controlling this impurity is through recrystallization after the nitration step. google.com Using a solvent like ethanol (B145695) allows for the selective crystallization and separation of the desired 2-nitro isomer from the 4-nitro by-product, significantly increasing the purity of the final product.

Process Selectivity Challenges and Improvements

Achieving high regioselectivity is a central challenge in producing this compound. The goal is to selectively introduce the nitro group at the C2 position of the benzene (B151609) ring, adjacent to the methyl group.

In the direct oxidation of 1,3-dimethyl-2-nitrobenzene, selectivity issues arise from competing over-oxidation, which can lead to undesired by-products.

For the synthesis starting from 3-methylbenzoic acid, direct nitration presents significant selectivity problems, often resulting in low yields of the target 2-nitro isomer, sometimes not exceeding 50%. patsnap.com A major improvement to process selectivity involves a multi-step approach where the carboxylic acid is first protected as an ester. google.com This esterification step alters the electronic and steric effects on the aromatic ring, deactivating the 4-position and preferentially directing the nitration to the 2-position. Even with this improvement, a mixture of isomers is typically formed. For instance, the nitration of methyl 3-methylbenzoate can produce a mixture of 2-nitro and 4-nitro isomers. Subsequent purification via recrystallization is essential to improve the final product's purity, enriching the 2-nitro isomer to greater than 98%.

Table 2: Isomer Distribution in the Nitration of Methyl 3-Methylbenzoate

| Isomer | Distribution Ratio | Source |

|---|---|---|

| Methyl 3-methyl-2-nitrobenzoate | 72% | |

| Methyl 3-methyl-4-nitrobenzoate | 28% |

Multi-Step Synthesis Routes to this compound

A widely adopted and highly selective method for preparing this compound is a multi-step synthesis that begins with 3-methylbenzoic acid. This route involves an initial esterification to protect the carboxylic acid, followed by a regioselective nitration, and concludes with hydrolysis to restore the carboxylic acid group. google.com

Via Esterification and Nitration of 3-Methylbenzoic Acid

This synthetic pathway is favored for its ability to produce high-purity this compound with good yields. google.com The process is typically carried out in four main stages: esterification, nitration, recrystallization, and hydrolysis.

The first step in this synthetic route is the protection of the carboxylic acid group of 3-methylbenzoic acid through esterification. This reaction, often a Fischer esterification, involves treating 3-methylbenzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst, typically concentrated sulfuric acid. masterorganicchemistry.com The mixture is heated under reflux to drive the reaction towards the formation of the corresponding ester, for example, methyl 3-methylbenzoate. This protection is crucial as it enhances the regioselectivity of the subsequent nitration step by modifying the directing effects of the substituents on the aromatic ring.

Table 3: Typical Conditions for Esterification of 3-Methylbenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 3-Methylbenzoic acid, Methanol | |

| Catalyst | Sulfuric Acid (H₂SO₄) | |

| Temperature | Reflux | |

| Reaction Time | 12 hours | |

| Yield | ~85-90% |

Once the carboxylic acid group is protected as an ester, the resulting compound, methyl 3-methylbenzoate, undergoes nitration. This is an electrophilic aromatic substitution reaction where a nitrating agent, such as a mixture of nitric acid and acetic anhydride (B1165640), is used to introduce a nitro group (—NO₂) onto the benzene ring. researchgate.net The ester group is electron-withdrawing and a meta-director, while the methyl group is electron-donating and an ortho, para-director. The combined influence of these two groups directs the incoming nitronium ion (NO₂⁺) primarily to the C2 and C4 positions (ortho and para to the methyl group, respectively). rsc.org The reaction is typically performed at low temperatures (e.g., 0–5°C) to control the reaction rate and selectivity. This process yields a mixture of isomers, predominantly methyl 3-methyl-2-nitrobenzoate and methyl 3-methyl-4-nitrobenzoate, which are then separated in the subsequent recrystallization step.

Regioselective Nitration of Methyl 3-Methylbenzoate

Nitrating Agent Systems (e.g., HNO₃/Acetic Anhydride)

The selection of the nitrating agent is a critical factor in the synthesis of this compound. A widely used system involves a mixture of nitric acid (HNO₃) and acetic anhydride. This combination generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the nitration of the aromatic ring. researchgate.net The use of concentrated nitric acid, often with a mass fraction of 92% to 98%, is a common practice. google.com Another approach detailed in the literature is the use of a mixture of nitric acid and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. masterorganicchemistry.com

Some methods employ a multi-step synthesis that begins with the esterification of 3-methylbenzoic acid to protect the carboxylic acid group. The resulting ester, such as methyl 3-methylbenzoate, is then nitrated. researchgate.net This strategy can influence the regioselectivity of the nitration reaction.

Temperature Control for Isomer Selectivity (e.g., 2-nitro vs. 4-nitro isomers)

Temperature is a crucial parameter in controlling the selectivity of the nitration of 3-methylbenzoic acid, influencing the ratio of the desired 2-nitro isomer to other isomers like the 4-nitro and 6-nitro by-products. google.compatsnap.com The nitration of 3-methylbenzoic acid is a strongly exothermic reaction, and maintaining a low temperature is essential to improve selectivity. google.com

Research has shown that conducting the reaction at temperatures between -30°C and -15°C can lead to high conversion rates of the starting material and high selectivity for this compound. google.compatsnap.com One study demonstrated that at -28.0°C, a selectivity of 87.2% for the 2-nitro isomer could be achieved. google.com Another experiment performed at -15°C resulted in a 75.2% selectivity for the target product. google.compatsnap.com When nitrating the esterified form, methyl 3-methylbenzoate, a temperature range of 0–5°C is employed, which can produce a mixture of 2-nitro and 4-nitro isomers.

Table 1: Effect of Temperature on the Selectivity of this compound Synthesis

| Temperature (°C) | Selectivity for this compound (%) | Conversion of m-Toluic Acid (%) | Reference |

|---|---|---|---|

| -15 | 75.2 | 99.1 | google.compatsnap.com |

| -17 | 78.4 | 99.3 | patsnap.com |

| -17.8 | 79.8 | 99.4 | google.compatsnap.com |

| -23.3 | 84.8 | 99.8 | google.com |

| -25.0 | 85.6 | 99.7 | google.com |

| -28.0 | 87.2 | 99.7 | google.com |

Influence of Solvent on Nitration Selectivity

The choice of solvent can also affect the regioselectivity of the nitration reaction. While some procedures perform the nitration of 3-methylbenzoic acid using concentrated nitric acid without an additional solvent, others employ solvents like acetic acid or acetic anhydride. uri.edugoogle.com The use of acetic anhydride with nitric acid is a known method for generating the nitronium ion. researchgate.net In some cases, the nitration is carried out in a solution of sulfuric acid, where the acid itself acts as the solvent. google.com The solvent can influence the reaction by affecting the solubility of the reactants and the stability of the intermediates, which in turn can alter the isomer distribution. uri.edu For instance, changes in the solvent or acid catalyst have been shown to affect the regioselectivity of nitration in similar aromatic compounds. uri.edu

Mechanism of Nitronium Ion Attack

The nitration of 3-methylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of nitric acid with a strong acid catalyst like sulfuric acid or with acetic anhydride. masterorganicchemistry.com The nitronium ion then attacks the electron-rich benzene ring of 3-methylbenzoic acid.

The methyl (-CH₃) group is an activating group and directs electrophiles to the ortho and para positions. The carboxylic acid (-COOH) group, on the other hand, is a deactivating group and a meta-director. wikipedia.org In 3-methylbenzoic acid, the positions ortho to the methyl group are 2 and 6, and the para position is 5. The positions meta to the carboxylic acid group are 2 and 5. The directing effects of both groups reinforce substitution at the 2-position. The 4-position is also susceptible to attack. The nitronium ion attacks the aromatic ring to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The loss of a proton from this intermediate restores the aromaticity of the ring and yields the nitrated product. The formation of this compound and 3-methyl-4-nitrobenzoic acid are the major products. uri.edu

Purification Strategies for Nitro Isomers (e.g., recrystallization using various organic solvents)

Following the nitration reaction, a mixture of nitro isomers is typically obtained. The separation and purification of the desired this compound from its isomers, such as 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid, is a crucial step. google.comresearchgate.net Recrystallization is a common and effective method for this purpose.

Various organic solvents can be used for recrystallization, including ethanol, methanol, isopropanol, and acetone (B3395972), or their aqueous solutions. google.comchemdad.com For instance, recrystallization from ethanol can enrich the 2-nitro isomer to a purity of over 98%. The solubility of the different isomers varies in different solvents and at different temperatures, which is the principle behind the separation by recrystallization. researchgate.netresearchgate.net After the nitration of 3-methylbenzoic acid, adding water to the reaction mixture can cause the product to precipitate, which can then be collected by filtration to yield a product with high purity. google.compatsnap.com

Table 2: Solvents for Recrystallization of this compound and Related Isomers

| Solvent | Observation | Reference |

|---|---|---|

| Ethanol | Enriches the 2-nitro isomer to >98% purity. | |

| Methanol, Isopropanol, Acetone | Mentioned as suitable organic solvents for recrystallization. | google.com |

| Water | Used to precipitate the product from the reaction mixture. | patsnap.com |

| Various organic solvents | Solubility of this compound and its isomers varies, enabling separation. | researchgate.netresearchgate.net |

Hydrolysis of Ester to Regenerate Carboxylic Acid Group

In synthetic routes where the carboxylic acid group of 3-methylbenzoic acid is initially protected by esterification, a final hydrolysis step is necessary to regenerate the carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis Mechanisms and Conditions

Acid-catalyzed hydrolysis of the ester (e.g., methyl 3-methyl-2-nitrobenzoate) is typically performed by heating the ester in the presence of an aqueous acid. libretexts.orgyoutube.com The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and alcohol. chemistrysteps.com

The mechanism for acid-catalyzed ester hydrolysis involves several steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgpearson.com

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. youtube.com

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alcohol (the leaving group) is eliminated. libretexts.orgyoutube.com

Deprotonation: The protonated carboxylic acid then loses a proton to a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product. youtube.com

Commonly used acids for this hydrolysis include hydrochloric acid or sulfuric acid in aqueous solution. google.com For example, the hydrolysis can be achieved by reacting the ester with 12% aqueous hydrochloric acid at room temperature. google.com

Basic Hydrolysis Mechanisms and Conditions

Basic hydrolysis is a key step in several synthetic routes to this compound, particularly when the synthesis starts from an esterified precursor. This reaction is typically employed to convert a methyl or other alkyl ester of this compound into the final carboxylic acid product.

The general mechanism for the basic hydrolysis of an ester, a process also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the alkoxide leaving group. A final proton transfer step results in the formation of the carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend extends to the production of this compound, with research focusing on greener nitration processes, advanced catalysts, and efficient solvent management.

Environmentally Benign Nitration Processes

Traditional nitration methods often rely on a mixture of concentrated nitric acid and sulfuric acid, which can lead to the formation of significant amounts of acidic waste. To address this, alternative nitrating agents and reaction conditions are being explored.

One approach involves using a mixture of nitric acid and acetic anhydride. This method has been reported to increase reaction selectivity and yield while reducing environmental pollution by avoiding the use of sulfuric acid. google.com Another patented method describes the reaction of powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C), which is highlighted as having an "obvious environment-friendly effect". google.com This process boasts a high conversion rate of the starting material and high selectivity for the desired 2-nitro isomer. google.compatsnap.com

The use of urea (B33335) nitrate (B79036) and nitrourea (B1361781) in combination with sulfuric acid has also been investigated as a nitrating agent. google.com While these reagents can be powerful, the selectivity for the desired 2-nitro-3-methylbenzoic acid can be low, with significant formation of other isomers. google.com

Catalyst Development for Enhanced Selectivity and Reduced Waste

The development of advanced catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency and minimize byproducts. In the synthesis of this compound, catalysts can play a crucial role in directing the nitration to the desired position and enabling milder reaction conditions.

While direct catalytic nitration of 3-methylbenzoic acid is a primary focus, research into related nitration reactions provides valuable insights. For instance, solid acid catalysts like zeolite beta have shown high activity and para-selectivity in the nitration of other aromatic compounds, suggesting potential for controlled nitration of substituted benzoic acids. rsc.org The use of acetic anhydride as a replacement for sulfuric acid can be considered a catalytic improvement, as it facilitates the reaction without generating large volumes of spent acid. google.com

In a different synthetic approach starting from 1,3-dimethyl-2-nitrobenzene, oxidation is used to form the carboxylic acid group. This process can be catalyzed by metal catalysts in the presence of an oxygen source. google.com

Solvent Recovery and Recycling in Multi-Step Syntheses

The efficient use and recycling of solvents are critical for reducing the environmental footprint of chemical manufacturing. In multi-step syntheses of this compound, various organic solvents are used for reactions and purification steps.

For instance, in a synthesis involving esterification, nitration, and hydrolysis, solvents like methanol or ethanol are used. google.com After the reaction, these solvents can be recovered through distillation and potentially reused in subsequent batches. environmentclearance.nic.in Similarly, in purification steps like recrystallization, solvents such as ethanol are employed to isolate the desired isomer with high purity. google.com The mother liquor from filtration can be concentrated under vacuum to recover the solvent. google.com

In processes that generate byproducts, there are opportunities to recover and utilize them. For example, the mother liquor from the synthesis of 3-nitro-2-methylbenzoic acid can be concentrated, and the residue can be used to prepare 3-nitrophthalic acid, turning waste into a valuable product. google.com

Comparative Analysis of Synthetic Methods for this compound

The various synthetic routes to this compound can be compared based on key performance indicators such as yield and purity. These factors are often interdependent and influenced by the chosen starting materials, reaction conditions, and purification techniques.

Yield and Purity Comparison

Different synthetic strategies offer a range of yields and purities for this compound.

| Starting Material | Synthetic Method | Yield | Purity | Reference |

| 1,3-Dimethyl-2-nitrobenzene | Direct Oxidation | 78% | 95% | |

| 3-Methylbenzoic acid | Multi-Step (Esterification, Nitration, Hydrolysis) | 90% | 98% | |

| m-Methylbenzoic acid | Nitration with HNO₃ at -30 to -15 °C | >50% improvement over 50% | 99.2% | google.com |

| 1,3-dimethyl nitrobenzene (B124822) | Oxidation with Potassium Chromate (B82759)/Sulfuric Acid | 40% | Not Specified | google.com |

| 3-methyl benzoic acid | Nitration with Nitrogen Dioxide/Nitric Acid | 49% | Not Specified | google.com |

| m-methylbenzoic acid | Nitration with HNO₃ at -17 °C | Not Specified (Conversion: 99.3%, Selectivity: 78.4%) | 99.4% | patsnap.com |

A multi-step synthesis starting from 3-methylbenzoic acid, involving esterification, nitration, and hydrolysis, can achieve a high yield of up to 90% with a purity of 98%. In contrast, the direct oxidation of 1,3-dimethyl-2-nitrobenzene results in a lower yield of 78% and a purity of 95%.

A patented method involving the low-temperature nitration of m-methylbenzoic acid reports a significant improvement in yield by more than 50% compared to previous methods that had a maximum yield of 50%. google.com This method also achieves a high purity of 99.2%. google.com Another variation of this low-temperature nitration, conducted at -17 °C, demonstrated a 99.3% conversion rate of the starting material and a 78.4% selectivity for the desired product, with a final purity of 99.4% after purification. patsnap.com

Older methods, such as the oxidation of 1,3-dimethyl nitrobenzene with potassium chromate and sulfuric acid, gave a yield of only 40%. google.com Similarly, the nitration of 3-methylbenzoic acid using nitrogen dioxide and nitric acid resulted in a 49% yield. google.com

By-product Profiles and Separation Challenges

During the nitration of m-toluic acid, the primary by-products are other isomers of nitrotoluic acid. wikipedia.orgresearchgate.netresearchgate.net Due to the directing effects of the methyl and carboxylic acid groups on the aromatic ring, nitration can occur at different positions, leading to a mixture of isomers. The main isomers formed alongside this compound are 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid. researchgate.netresearchgate.net Additionally, over-nitration can lead to the formation of dinitrotoluenes (DNTs). google.com Oxidation of the methyl group can also occur, yielding by-products like 2-nitrobenzoic acid.

In the oxidation of 2-nitro-m-xylene, incomplete oxidation can result in residual starting material, which can impart a yellowish color to the final product. google.com Side reactions can also lead to the formation of isomers such as 2-methyl-6-nitrobenzoic acid. google.com The oxidation process itself, being a free radical reaction, can generate various intermediate products, further complicating the separation and purification process. patsnap.com Other potential by-products include cresols (methylphenols) and their subsequent oxidation and nitration products. google.com

The separation of this compound from these by-products presents significant challenges. The structural similarity of the isomers, particularly their close boiling points and solubilities in common solvents, makes separation by traditional methods like distillation difficult. researchgate.net Fractional crystallization is a common technique employed to separate the isomers. quora.com For instance, ethanol recrystallization has been used to enrich the 2-nitro isomer to a purity of over 98%. The solubility of the different isomers varies in different solvents, and studying these solubility profiles is crucial for optimizing the separation process. researchgate.net

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are effective for both analyzing the purity of the product and for separating the isomers on a preparative scale. sielc.com Reverse-phase HPLC using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid has been successfully used to separate this compound from its impurities. sielc.com Other methods like steam distillation have also been suggested for separating ortho and para isomers of nitrobenzoic acid. quora.com

Table 1: Common By-products in the Synthesis of this compound

| By-product Name | Formation Pathway |

| 3-Methyl-4-nitrobenzoic acid | Nitration of m-toluic acid |

| 5-Methyl-2-nitrobenzoic acid | Nitration of m-toluic acid |

| 2-Methyl-6-nitrobenzoic acid | Oxidation of 2-nitro-m-xylene |

| Dinitrotoluenes (DNTs) | Over-nitration of m-toluic acid |

| 2-Nitrobenzoic acid | Oxidation of the methyl group |

| Cresols (Methylphenols) | Side reactions during oxidation |

| Residual 2-nitro-m-xylene | Incomplete oxidation |

Process Efficiency and Economic Considerations

The two primary synthetic routes, nitration of m-toluic acid and oxidation of 2-nitro-m-xylene, have different economic profiles. The oxidation of 2-nitro-m-xylene is often cited as having a high cost due to the limited availability and higher price of the starting material. patsnap.com In contrast, m-toluic acid is a more readily available and less expensive precursor.

However, the nitration of m-toluic acid faces challenges with selectivity, often resulting in a mixture of isomers that require costly separation processes. patsnap.com The yield of the desired this compound can be low, sometimes not exceeding 50%, which negatively impacts the economic feasibility. patsnap.com Research has focused on optimizing reaction conditions, such as temperature control and the use of specific solvent systems, to improve the selectivity and yield of the target product. patsnap.com For example, carrying out the nitration of powdery meta-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) has been shown to achieve high conversion rates of the starting material (over 99%) and improved selectivity (around 75-80%) for 2-nitro-3-methylbenzoic acid. patsnap.com

The development of more environmentally friendly processes is also a key consideration. This includes reducing the amount of waste generated, such as acidic wastewater and nitrate salts from neutralization, and avoiding the use of hazardous reagents. google.com For example, using organic acids as solvents can lead to a more "green" and simplified process with easier work-up. google.com

Ultimately, the choice of synthetic route depends on a trade-off between raw material costs, reaction efficiency, and the complexity and cost of purification. Continuous process improvements that enhance selectivity, yield, and reduce waste are critical for the economically viable industrial production of this compound.

Table 2: Key Factors Influencing Process Efficiency and Economics

| Factor | Impact on Efficiency and Economics |

| Raw Material Cost | Directly impacts the overall production cost. patsnap.com |

| Reaction Selectivity | Higher selectivity reduces the formation of by-products, simplifying purification and increasing yield. patsnap.com |

| Product Yield | Directly affects the amount of final product obtained from a given amount of starting material. patsnap.com |

| Separation & Purification Costs | Complex separations of isomers increase operational costs. researchgate.net |

| Catalyst Efficiency & Cost | An effective and affordable catalyst can improve reaction rates and selectivity. google.com |

| Solvent Recovery & Reuse | Reduces waste and raw material consumption, improving economic viability. google.com |

| Waste Management | The cost of treating and disposing of waste streams, such as acidic wastewater, adds to the overall cost. google.com |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time can improve yield and selectivity. patsnap.comethernet.edu.et |

Chemical Reactivity and Derivatization of 3 Methyl 2 Nitrobenzoic Acid

Reactions Involving the Nitro Group of 3-Methyl-2-nitrobenzoic Acid

The nitro group is a key functional group that can undergo several important transformations.

The reduction of the nitro group to an amino group is a fundamental reaction, yielding 3-methyl-2-aminobenzoic acid. masterorganicchemistry.com This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, thereby altering the chemical properties of the aromatic ring.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out under mild conditions, such as at room temperature. The palladium on carbon catalyst facilitates the addition of hydrogen across the nitro group, resulting in the formation of the corresponding amine. masterorganicchemistry.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

Detailed research findings on the catalytic hydrogenation of similar nitro compounds indicate that the reaction pressure and catalyst loading can be optimized to achieve high yields. For instance, in the reduction of a related nitro compound, hydrogen pressures of 60-100 psi were utilized with 10% Pd/C over a period of 6-12 hours. google.com

Besides catalytic hydrogenation, other reagents can be used to reduce the nitro group of this compound. These methods offer alternatives, particularly when certain functional groups in the molecule are sensitive to hydrogenation conditions.

Metal/Acid Systems : A common alternative involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For example, the reduction of 3-methyl-4-nitrobenzoic acid has been successfully achieved using reduced iron powder in the presence of a proton acid. google.com

Sodium Dithionite (B78146) : For some nitrobenzoic acids, sodium dithionite in an aqueous basic medium has been shown to be an effective reducing agent. sciencemadness.org

Hydrazine (B178648) Glyoxylate (B1226380) with Zinc or Magnesium : A newer reagent system employing hydrazine glyoxylate in the presence of zinc or magnesium powder can selectively reduce aromatic nitro groups at room temperature. niscpr.res.in This method is noted for its effectiveness without causing hydrogenolysis of other reducible groups. niscpr.res.in

Electrochemical Reduction : Electrochemical methods have also been explored for the reduction of nitrobenzoic acids. These methods can be carried out using various electrodes, such as stainless steel, in different pH media. researchgate.net

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reduction Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | High yield, clean reaction |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Often requires heating | Inexpensive reagents |

| Sodium Dithionite | Na₂S₂O₄ | Aqueous basic medium | Good for some substrates |

| Hydrazine Glyoxylate/Metal | Hydrazine glyoxylate, Zn or Mg | Room temperature | High selectivity, avoids expensive metals |

| Electrochemical Reduction | Various electrodes | Controlled pH and potential | Environmentally friendly |

Introducing additional nitro groups onto the aromatic ring of this compound is another possible transformation. The existing substituents on the ring, the methyl group (ortho-, para-directing) and the nitro and carboxylic acid groups (meta-directing), will influence the position of any subsequent nitration. The conditions for further nitration typically involve strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. quora.com However, controlling the regioselectivity to obtain a specific multi-nitro derivative can be challenging. A continuous preparation process for this compound itself involves the nitration of m-toluic acid, where controlling the reaction temperature is crucial to minimize side reactions. google.com In some cases, protecting the carboxylic acid group as an ester before nitration can improve the selectivity of the reaction. google.com

Reduction to Amino Group: Synthesis of 3-Methyl-2-aminobenzoic Acid

Catalytic Hydrogenation (e.g., H₂, Pd/C)

Reactions Involving the Carboxyl Group of this compound

The carboxylic acid group is another key site for chemical modification, allowing for the synthesis of various derivatives.

Esterification is a common reaction of the carboxyl group, converting this compound into its corresponding esters, alkyl 3-methyl-2-nitrobenzoates. This is often achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed.

For instance, the synthesis of methyl 3-nitrobenzoate, a related compound, is accomplished by reacting 3-nitrobenzoic acid with methanol (B129727) using concentrated sulfuric acid as a catalyst, followed by heating under reflux. truman.edu A similar strategy can be applied to this compound to produce various alkyl esters. The preparation of methyl 3-methyl-2-nitrobenzoate has been reported through the esterification of this compound. google.com

Salt Formation and Neutralization Reactions

As a carboxylic acid, this compound readily undergoes neutralization reactions with bases to form salts. chemdad.comnih.govechemi.comnoaa.govechemi.comchemicalbook.com This fundamental acid-base chemistry is a cornerstone of its reactivity profile. The presence of a base allows for the donation of a hydrogen ion from the carboxylic acid group. chemdad.comnih.govechemi.comnoaa.govechemi.comchemicalbook.com These reactions, which can occur with both organic (e.g., amines) and inorganic bases, are typically exothermic and result in the formation of a salt and water. chemdad.comnih.govechemi.comnoaa.govechemi.comchemicalbook.com

While the acid itself has limited solubility in water, many of its salts are soluble. chemicalbook.comchemdad.comnih.govechemi.comnoaa.govechemi.comchemicalbook.com This property is often exploited in purification and reaction workups, as the compound can be dissolved in an aqueous basic solution and then precipitated by acidification. chemdad.comechemi.comechemi.com The carboxyl group can also be protonated or deprotonated depending on the pH of the environment. dakenchem.com

In aqueous solutions, this compound can react with active metals to produce hydrogen gas and a metal salt. chemdad.comnih.govnoaa.govechemi.com This reaction is characteristic of carboxylic acids, although it proceeds slowly if the solid acid is dry. chemdad.comnih.govnoaa.govechemi.com

Amide Formation

The carboxylic acid functionality of this compound is a direct precursor for the synthesis of amides. A common method involves the activation of the carboxylic acid, for example, with ethyl chloroformate in the presence of a base like triethylamine, followed by reaction with ammonia (B1221849) or a primary or secondary amine. evitachem.com This process typically occurs in a solvent such as tetrahydrofuran (B95107) (THF). evitachem.comchemicalbook.com

A detailed procedure for the synthesis of 3-methyl-2-nitrobenzamide (B2540021) involves dissolving this compound in THF, adding triethylamine, and then cooling the mixture in an ice bath before the dropwise addition of ethyl chloroformate. evitachem.comchemicalbook.com Gaseous ammonia is then bubbled through the mixture to form the amide. chemicalbook.com This method has been reported to achieve high yields, around 95%. evitachem.comchemicalbook.com

The resulting amide, 3-methyl-2-nitrobenzamide, is a solid with a melting point of 189-191°C. chemicalbook.com

Reactions Involving the Methyl Group of this compound

Oxidation of the Methyl Group

The methyl group attached to the benzene (B151609) ring can undergo oxidation. For instance, oxidation of the methyl group can lead to the formation of 2-nitroisophthalic acid (2-carboxy-6-nitrobenzoic acid). This transformation highlights the reactivity of the alkyl side chain, providing a route to dicarboxylic acid derivatives. Another potential oxidation product is 2-nitrobenzoic acid, which would result from the oxidation of the methyl group and subsequent decarboxylation.

A patented process describes the air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808) to produce this compound, indicating that selective oxidation of one methyl group is achievable. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Influence of Substituents on Regioselectivity

In electrophilic aromatic substitution reactions, the reactivity and orientation of incoming electrophiles are governed by the electronic properties of the substituents already present on the benzene ring. msu.edu The carboxylic acid and the nitro group are both electron-withdrawing groups, which deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to themselves. truman.edursc.org The methyl group, in contrast, is an electron-donating group and an ortho-, para-director.

The interplay of these directing effects determines the position of further substitution. For example, in the nitration of m-toluic acid (3-methylbenzoic acid), a mixture of isomers is typically formed. google.com The conditions of the reaction, such as temperature, can influence the ratio of these products. truman.edugoogle.com

In nucleophilic aromatic substitution (SNA), the presence of a strong electron-withdrawing group, such as a nitro group, is crucial for the reaction to proceed. pressbooks.publibretexts.org These reactions typically occur via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.publibretexts.org In this compound, the nitro group is ortho to one potential leaving group site and para to another, thus activating these positions for nucleophilic attack.

Formation of Complex Molecular Structures from this compound as a Building Block

This compound is a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comdakenchem.comchemimpex.com Its functional groups provide multiple handles for elaboration.

For instance, it is a key raw material in the synthesis of the insecticide chlorantraniliprole. It also serves as a precursor for novel indolin-2-one derivatives that act as protein tyrosine phosphatase 1B inhibitors. chemicalbook.comchemdad.com

The synthesis of 5-nitroisocoumarins, a class of heterocyclic compounds, can be achieved from derivatives of this compound. For example, methyl 2-methyl-3-nitrobenzoate can be condensed with dimethylformamide dimethylacetal, followed by hydrolysis and cyclization to yield 5-nitroisocoumarin. nus.edu.sg Furthermore, 2-iodo-3-nitrobenzoic acid, which can be synthesized from 3-nitrophthalic acid, undergoes tandem Castro-Stephens coupling and cyclization with arylalkynes to form 3-aryl-5-nitroisocoumarins. nus.edu.sg

The reduction of the nitro group to an amino group yields 3-methyl-2-aminobenzoic acid, a valuable intermediate for further synthetic transformations.

Synthesis of Heterocyclic Derivatives (e.g., Indolin-2-one derivatives)

This compound serves as a key building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutically active agents. Its derivatives are particularly instrumental in constructing nitrogen-containing ring systems.

One notable application is in the synthesis of precursors for seven-membered diazepine (B8756704) derivatives. The process begins with the conversion of this compound into various N-substituted 3-methyl-2-nitrobenzamides. This is typically achieved by reacting the acid with a primary amine. For instance, reaction with phenylmethanamine or thiophen-2-ylmethanamine yields the corresponding amides in high yields. These benzamides are crucial intermediates that can undergo further cyclization reactions to form complex heterocyclic frameworks.

A study detailed the preparation of several N-substituted benzamides from this compound, which serve as precursors to 1,4-benzodiazepine-5-ones, a class of compounds with significant biological activities. The synthesis involves the amidation of this compound with various amines.

| Reactant Amine | Product | Yield |

|---|---|---|

| Phenylmethanamine | N-Benzyl-3-methyl-2-nitrobenzamide | 91% |

| Thiophen-2-ylmethanamine | 3-Methyl-2-nitro-N-(thiophen-2-ylmethyl)benzamide | 89% |

| (2,6-Dimethylphenyl)methanamine | N-(2,6-Dimethylbenzyl)-3-methyl-2-nitrobenzamide | 89% |

| Iodomethane (with amine source) | N-3-Dimethyl-2-nitrobenzamide | 82% |

Furthermore, the reduction of the nitro group in these derivatives to an amino group is a common subsequent step, which facilitates intramolecular cyclization to form heterocyclic systems like indolin-2-ones. While direct synthesis of indolin-2-ones starting from this compound is a noted application, detailed mechanistic studies often focus on related precursors. The general strategy involves the formation of an amide bond followed by reductive cyclization, a powerful method for constructing the indolin-2-one scaffold.

Formation of Chiral Compounds and Stereoselective Syntheses

The use of nitrobenzoic acids as additives or co-catalysts in stereoselective reactions is a known strategy to enhance enantioselectivity and reaction rates. For example, in the organocatalytic asymmetric synthesis of 2,3-disubstituted indolines, 2-nitrobenzoic acid has been shown to be a superior additive, significantly improving both yield and enantioselectivity. rsc.orgrsc.org This is attributed to its ability to act as a proton shuttle or co-catalyst in the reaction mechanism. rsc.org Similarly, other isomers like 3-nitrobenzoic acid and 4-nitrobenzoic acid have been effectively employed as co-catalysts in various enantioselective Michael additions and other asymmetric transformations. nih.govbeilstein-journals.orgnih.gov

These findings suggest that the nitrobenzoic acid framework is beneficial for creating a well-organized chiral environment in the transition state of asymmetric reactions. While direct use of this compound as a chiral auxiliary or as the primary substrate in a widely applicable stereoselective synthesis is not extensively documented in current literature, its derivatives hold potential in this area. The synthesis of chiral ligands or auxiliaries starting from this compound could be a plausible, though underexplored, route for asymmetric catalysis.

The research into related molecules provides a strong rationale for investigating this compound and its derivatives in the context of stereoselective synthesis. For instance, the anhydride (B1165640) of a related isomer, 2-methyl-6-nitrobenzoic anhydride (MNBA), is used as a highly efficient coupling reagent for macrolactonization, a key step in the total synthesis of complex chiral natural products. This highlights the potential utility of the structural motifs present in this compound for advanced stereoselective transformations.

Advanced Characterization Techniques and Spectroscopic Analysis of 3 Methyl 2 Nitrobenzoic Acid

Crystallographic Studies

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state, offering definitive proof of structure and information on crystalline packing and purity.

X-ray Crystallography for Molecular Geometry and Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. A search of the Cambridge Structural Database (CSD) for the crystal structure of 3-Methyl-2-nitrobenzoic acid did not yield a specific deposition.

However, to illustrate the power of this technique for related structures, the crystal structure of 2-Methyl-3-nitrobenzoic anhydride (B1165640) (C₁₆H₁₂N₂O₇) has been reported (CSD Reference Code: 1404417). iucr.org The analysis of this anhydride reveals that the molecule lies on a twofold rotation axis. iucr.org The dihedral angle between the two symmetry-related benzene (B151609) rings is 48.54 (9)°. iucr.org In such an analysis, the precise bond lengths and angles of the nitro group, the methyl group, and the anhydride linkage are determined, confirming the molecular connectivity and conformation. The crystal packing is stabilized by weak C-H···O hydrogen bonds. iucr.org While this data is for the anhydride derivative, a similar analysis of this compound would be expected to reveal a dimeric structure in the solid state, with strong hydrogen bonds between the carboxylic acid groups of two molecules, a common motif for carboxylic acids.

Powder X-ray Diffraction (XRD) for Crystalline Quality

Studies have shown that the crystalline form of this compound can be influenced by the solvent used for crystallization. This phenomenon, known as polymorphism, results in different crystal packings of the same molecule, which can affect physical properties like solubility and melting point. Each polymorphic form will produce a unique PXRD pattern. Analysis of this compound crystallized from various solvents—such as acetonitrile (B52724), acetone (B3395972), methanol (B129727), and ethyl acetate (B1210297)—would yield distinct diffraction patterns, confirming the existence of different solid-state forms and providing information on their phase purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

¹H NMR for Proton Environments and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum of this compound displays characteristic signals that confirm its structure. chemicalbook.com

The spectrum shows a singlet for the methyl (–CH₃) protons and distinct signals for the three aromatic protons on the benzene ring. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift. The integration of these signals, which corresponds to the relative number of protons, serves as a primary method for purity assessment. For example, a 3:1:1:1:1 ratio for the methyl, aromatic, and carboxylic protons would be expected for a pure sample. Impurities would introduce extraneous peaks, allowing for their detection and quantification.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ Interactive table available in the digital version.

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | ~13.9 | Broad Singlet |

| Aromatic (CH) | 7.87 | Multiplet |

| Aromatic (CH) | 7.71 | Multiplet |

| Aromatic (CH) | 7.62 | Multiplet |

| Methyl (CH₃) | 2.29 | Singlet |

(Data sourced from ChemicalBook) chemicalbook.com

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. nih.gov

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule: one for the carboxylic acid carbon, six for the aromatic carbons, and one for the methyl carbon. The chemical shifts of these carbons are indicative of their chemical environment. The carbonyl carbon (C=O) of the carboxylic acid is highly deshielded and appears far downfield (170–185 ppm). libretexts.org The aromatic carbons appear in the typical range of 125–150 ppm, with the carbons attached to the electron-withdrawing nitro and carboxyl groups shifted further downfield. libretexts.orgfiu.edu The methyl carbon signal appears upfield, consistent with a carbon in an alkyl group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Interactive table available in the digital version.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carboxylic Acid (C =O) | 170 - 185 |

| Aromatic (C -NO₂) | 145 - 150 |

| Aromatic (C -COOH) | 130 - 135 |

| Aromatic (C -CH₃) | 135 - 140 |

| Aromatic (CH) | 125 - 135 |

| Methyl (CH₃) | 15 - 25 |

(Ranges are based on typical values for substituted benzoic acids) libretexts.orgfiu.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. High-resolution mass spectrometry (HRMS), such as Electrospray Ionization-Time of Flight (ESI-TOF), can determine the molecular weight with very high precision, allowing for the confirmation of the molecular formula.

For this compound, HRMS analysis confirms its molecular weight of 181.15 g/mol , typically by observing the protonated molecular ion [M+H]⁺ at m/z 182.03. The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses. Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of •OH (M-17), •NO₂ (M-46), and •COOH (M-45). The presence of adjacent methyl and nitro groups may also trigger an "ortho effect," leading to specific rearrangement and fragmentation pathways, such as the loss of water (H₂O).

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Impurity Detection

High-resolution mass spectrometry is a powerful tool for the precise determination of the molecular weight of this compound and for identifying potential impurities. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer can confirm the compound's molecular formula, C₈H₇NO₄. The expected monoisotopic mass is 181.0375 u. HRMS can detect the protonated molecule [M+H]⁺ at m/z 182.0448, providing strong evidence for the compound's identity. This high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, which is crucial for impurity profiling.

For instance, potential impurities arising from the synthesis, such as isomers like 3-methyl-4-nitrobenzoic acid or by-products from over-oxidation like 2-nitrobenzoic acid, can be identified and quantified.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 182.0448 | 182.03 |

This table presents the theoretical and observed mass-to-charge ratio for the protonated molecule, confirming its elemental composition.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, offers a detailed fingerprint of the functional groups present in the this compound molecule.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound structure. The spectrum exhibits distinct absorption bands corresponding to specific vibrational modes. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded in the solid state.

The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are observed as strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. The presence of the methyl group can be confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Nitro Group | Asymmetric NO₂ stretch | ~1530 |

| Nitro Group | Symmetric NO₂ stretch | ~1350 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Methyl Group | C-H bend | ~1450, ~1380 |

This table summarizes the main absorption bands and their corresponding functional groups, providing a clear vibrational signature for the molecule.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the nitro and carboxylic acid groups. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations are also prominent in the Raman spectrum. By comparing the FT-IR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. For instance, a study on the related compound 4-methyl-3-nitrobenzoic acid utilized both FT-IR and FT-Raman spectroscopy to identify functional groups, with the C=O stretching observed around 1680 cm⁻¹ and the asymmetric NO₂ stretching near 1530 cm⁻¹.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and other by-products.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for verifying the regioselectivity of its synthesis. Reverse-phase HPLC, using a C18 column, is commonly employed. A mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) allows for the separation of this compound from its isomers, such as 3-methyl-4-nitrobenzoic acid, and other related impurities. sielc.comsielc.com The retention time under specific chromatographic conditions is a key identifier. Purity is typically assessed by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. For example, HPLC analysis has been used to confirm the purity of synthesized this compound to be as high as 98.61% to 99.5%. google.comgoogle.com

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

This table outlines typical conditions for the HPLC analysis of this compound.

Gas chromatography (GC) can be used for the quantitative analysis of this compound; however, due to its low volatility and the presence of a polar carboxylic acid group, derivatization is often necessary. science.gov The carboxylic acid is typically converted into a more volatile ester, for example, through reaction with diazomethane (B1218177) or another suitable derivatizing agent. nih.gov After derivatization, the resulting methyl ester can be analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. This method allows for the monitoring of reaction progress and the quantification of the product. nih.govgoogle.com For instance, a method for the quantitative determination of 2-methyl-3-nitrobenzoic acid (an isomer) by gas chromatography after esterification with diazomethane has been described, reporting a high recovery and low detection limit. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Regioselectivity

Thermal Analysis (e.g., TGA, DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are pivotal in determining the thermal stability, phase transitions, and decomposition profile of chemical compounds. For this compound, these methods provide critical insights into its behavior upon heating.

DSC and DTA analyses reveal the temperatures at which phase transitions occur. The most prominent thermal event for this compound is its melting point. As a crystalline solid, it exhibits a sharp endothermic peak on a DSC or DTA thermogram, corresponding to the transition from a solid to a liquid state. The melting point is consistently reported in a narrow range, indicating a high degree of purity for the analyzed samples.

Detailed Research Findings: While comprehensive TGA-DSC thermograms for this compound are not extensively published, the melting point is well-documented. sigmaaldrich.comavantorsciences.comchemicalbook.com DSC analysis shows a single endothermic event corresponding to melting, with no evidence of phase transitions below this temperature. The literature consistently places the melting point in the range of 219°C to 227°C. sigmaaldrich.comavantorsciences.comchemicalbook.combldpharm.com

Thermal decomposition studies on related isomers, such as o-nitrobenzoic acid and m-nitrobenzoic acid, show that decomposition typically begins at temperatures above melting and proceeds as a significant exothermic event, releasing substantial energy. nist.govscielo.br For these isomers, the decomposition heat can range from approximately 335 to 542 J/g. nist.govscielo.br Although specific values for this compound are not available in the cited literature, similar behavior is anticipated. The thermal decomposition of the compound is expected to occur at temperatures exceeding its melting point, leading to the release of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

| Parameter | Reported Value | Technique |

|---|---|---|

| Melting Point | 220-223 °C | DSC/DTA/Melting Point Analysis sigmaaldrich.comchemicalbook.com |

| Melting Point | 219-223 °C | Melting Point Analysis avantorsciences.com |

| Melting Point | 218-227 °C | Melting Point Analysis bldpharm.com |

| Decomposition | Data not available in surveyed literature | TGA |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing organic compounds containing chromophores—functional groups capable of absorbing light in the UV-Vis spectrum. The structure of this compound, which includes a benzene ring, a carboxylic acid group, and a nitro group, contains chromophores that give rise to characteristic electronic transitions.

The benzene ring and the nitro group are the primary chromophores. The absorption bands in the UV-Vis spectrum are typically due to π→π* transitions within the aromatic system and n→π* transitions associated with the nitro group. The precise wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and the solvent used for analysis.